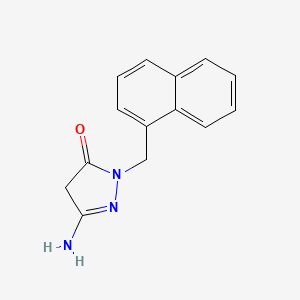
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is an organosilicon compound with the molecular formula C13H26Si2. It is characterized by the presence of a cyclohexadiene ring substituted with a methyl group and two trimethylsilyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) typically involves the reaction of a cyclohexadiene derivative with trimethylsilyl reagents. One common method involves the reaction of 1-methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene with appropriate halides under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted cyclohexadiene compounds. These products are of interest for further chemical transformations and applications .
Aplicaciones Científicas De Investigación
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of organosilicon compounds and functional materials
Mecanismo De Acción
The mechanism of action of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclohexadiene ring provides a versatile platform for further functionalization and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene
- Trimethoxy(2-methylpropyl)silane
- Dichlorododecylmethylsilane
Uniqueness
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct chemical properties and reactivity. The presence of both a methyl group and two trimethylsilyl groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
18406-93-4 |
|---|---|
Fórmula molecular |
C13H26Si2 |
Peso molecular |
238.52 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-4-trimethylsilylcyclohexa-2,5-dien-1-yl)silane |
InChI |
InChI=1S/C13H26Si2/c1-11-10-12(14(2,3)4)8-9-13(11)15(5,6)7/h8-10,12-13H,1-7H3 |
Clave InChI |
QOZWKQQNRNOUAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C=CC1[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


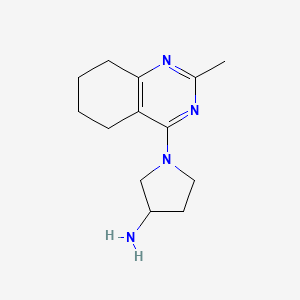

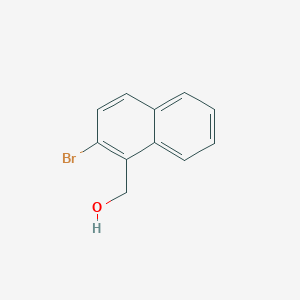
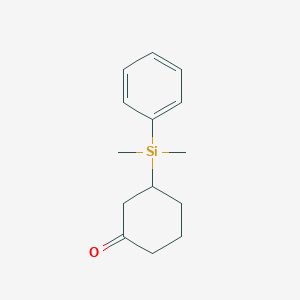

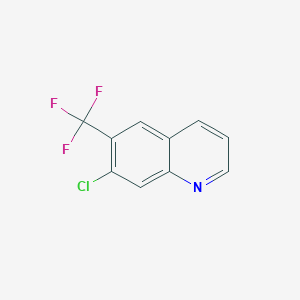




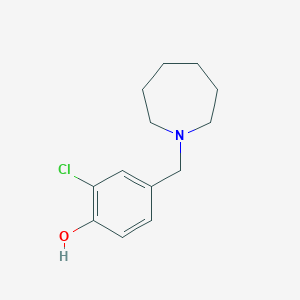

![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)
